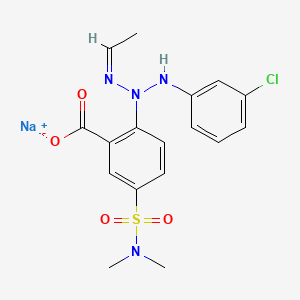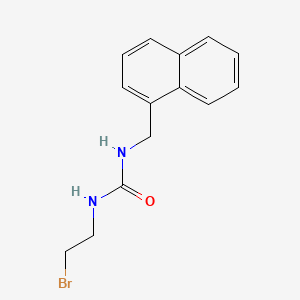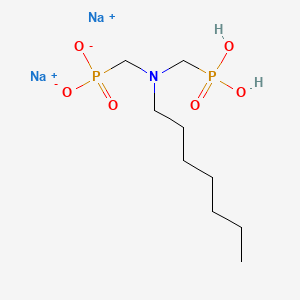
Disodium dihydrogen ((heptylimino)bis(methylene))bisphosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disodium dihydrogen ((heptylimino)bis(methylene))bisphosphonate is a chemical compound with the molecular formula C9H21NNa2O6P2. It is known for its unique structure, which includes a heptylimino group and bisphosphonate moieties. This compound is often used in various scientific research applications due to its distinctive chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of disodium dihydrogen ((heptylimino)bis(methylene))bisphosphonate typically involves the reaction of heptylamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Reaction of Heptylamine with Formaldehyde: Heptylamine is reacted with formaldehyde to form an intermediate compound.
Addition of Phosphorous Acid: The intermediate compound is then reacted with phosphorous acid to form the final product, this compound.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The reaction conditions are optimized to maximize yield and purity. The process involves continuous monitoring of temperature, pH, and reactant concentrations to ensure consistent product quality .
化学反应分析
Types of Reactions
Disodium dihydrogen ((heptylimino)bis(methylene))bisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions to form reduced products.
Substitution: The bisphosphonate groups can participate in substitution reactions with other chemical species.
Common Reagents and Conditions
Oxidation Reactions: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution Reactions: Various nucleophiles can be used to substitute the bisphosphonate groups under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized bisphosphonate derivatives, while reduction reactions may produce reduced forms of the compound .
科学研究应用
Disodium dihydrogen ((heptylimino)bis(methylene))bisphosphonate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in bone-related diseases.
Industry: It is used in the production of specialized chemicals and materials.
作用机制
The mechanism of action of disodium dihydrogen ((heptylimino)bis(methylene))bisphosphonate involves its interaction with specific molecular targets. The bisphosphonate groups in the compound have a high affinity for calcium ions, which allows it to bind to bone mineral surfaces. This binding inhibits the activity of osteoclasts, the cells responsible for bone resorption. As a result, the compound helps in reducing bone loss and promoting bone health .
相似化合物的比较
Disodium dihydrogen ((heptylimino)bis(methylene))bisphosphonate can be compared with other bisphosphonate compounds such as:
- Alendronate
- Ibandronate
- Zoledronic Acid
Uniqueness
The unique structure of this compound, particularly the presence of the heptylimino group, distinguishes it from other bisphosphonates. This structural difference may contribute to its specific chemical and biological properties .
List of Similar Compounds
- Alendronate
- Ibandronate
- Zoledronic Acid
- Pamidronate
- Risedronate
These compounds share similar bisphosphonate moieties but differ in their side chains and specific applications .
属性
CAS 编号 |
94199-72-1 |
|---|---|
分子式 |
C9H21NNa2O6P2 |
分子量 |
347.19 g/mol |
IUPAC 名称 |
disodium;[heptyl(phosphonatomethyl)amino]methylphosphonic acid |
InChI |
InChI=1S/C9H23NO6P2.2Na/c1-2-3-4-5-6-7-10(8-17(11,12)13)9-18(14,15)16;;/h2-9H2,1H3,(H2,11,12,13)(H2,14,15,16);;/q;2*+1/p-2 |
InChI 键 |
YLPSWBUHIOXQHP-UHFFFAOYSA-L |
规范 SMILES |
CCCCCCCN(CP(=O)(O)O)CP(=O)([O-])[O-].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


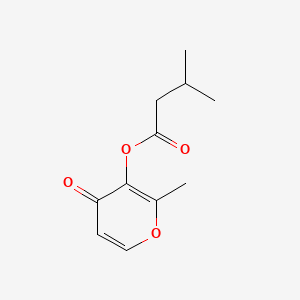
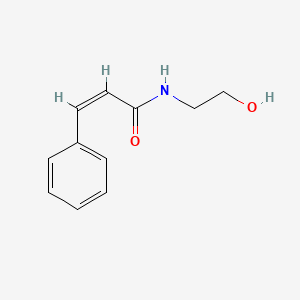

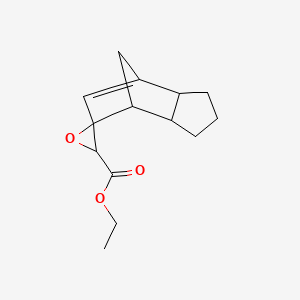
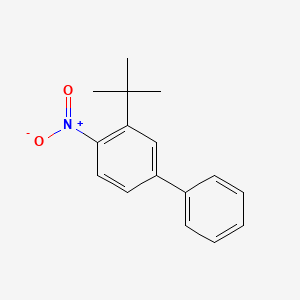
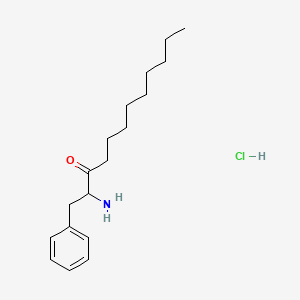
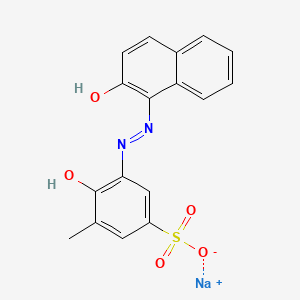
![3,8-Dichloro-5,10-bis[(3-chlorophenyl)amino]pyrene-1,6-dione](/img/structure/B12692545.png)
![6,7,8,9-Tetrahydro-3,7-dimethyl-5H-dibenz[b,i][1,6]oxazecine](/img/structure/B12692549.png)
